molecular formula C8H4IN3 B13926989 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile

6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B13926989
M. Wt: 269.04 g/mol
InChI Key: MFIWAVSSJVPYCK-UHFFFAOYSA-N
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Description

6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with an iodine atom at the 6th position and a carbonitrile group at the 1st position. This compound is part of a broader class of imidazo[1,5-a]pyridines, which are known for their significant roles in organic synthesis and pharmaceutical chemistry .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions may yield various substituted imidazo[1,5-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4IN3

Molecular Weight

269.04 g/mol

IUPAC Name

6-iodoimidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C8H4IN3/c9-6-1-2-8-7(3-10)11-5-12(8)4-6/h1-2,4-5H

InChI Key

MFIWAVSSJVPYCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CN2C=C1I)C#N

Origin of Product

United States

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